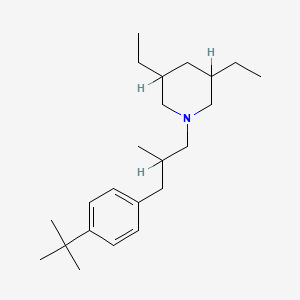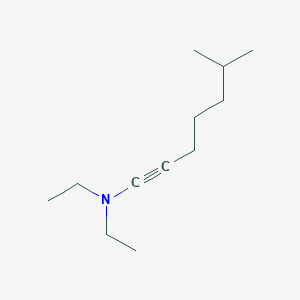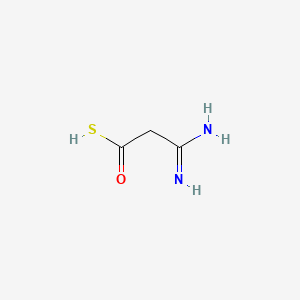
Methyl 6-(oxiran-2-YL)hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(oxiran-2-yl)hexanoate is an organic compound that belongs to the class of esters It features an oxirane (epoxide) ring attached to a hexanoate ester chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 6-(oxiran-2-yl)hexanoate can be synthesized through several methods. One common approach involves the epoxidation of methyl 6-hexenoate using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods often focus on scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(oxiran-2-yl)hexanoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: m-CPBA is commonly used for epoxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to open the epoxide ring.
Major Products Formed
Diols: Formed through oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Functionalized Esters: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Methyl 6-(oxiran-2-yl)hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a reactive intermediate in biochemical pathways.
Medicine: Explored for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 6-(oxiran-2-yl)hexanoate involves the reactivity of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed through various pathways, depending on the nature of the nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 6-hexenoate: Lacks the epoxide ring, making it less reactive in certain types of reactions.
Ethyl 6-(oxiran-2-yl)hexanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 6-(oxiran-2-yl)octanoate: Longer carbon chain, which can affect its physical and chemical properties.
Uniqueness
Methyl 6-(oxiran-2-yl)hexanoate is unique due to the presence of both an ester group and an epoxide ring. This combination allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
76543-10-7 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
methyl 6-(oxiran-2-yl)hexanoate |
InChI |
InChI=1S/C9H16O3/c1-11-9(10)6-4-2-3-5-8-7-12-8/h8H,2-7H2,1H3 |
Clave InChI |
UPFHNPWNFWBLGL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
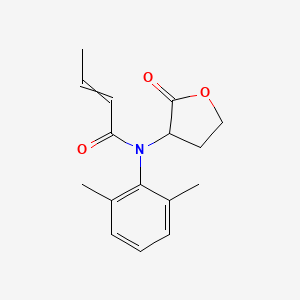
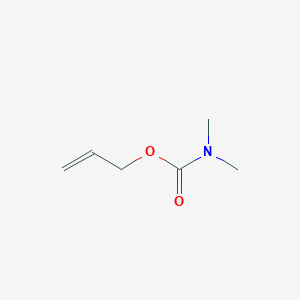

![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)

